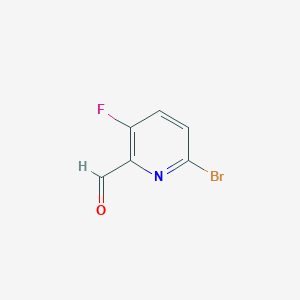

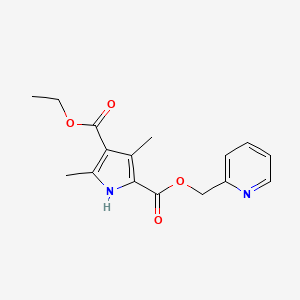

3-amino-4-chloro-N,N-diethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions, as seen in the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, where condensation of 3-methoxybenzoic acid with an intermediate leads to the desired product . Similarly, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide involves hydrogenation and esterification steps starting from nitro derivatives and chlorosulfonic acid . These methods suggest that the synthesis of "3-amino-4-chloro-N,N-diethylbenzamide" could also involve multi-step reactions including acylation and hydrogenation, as well as the use of specific reagents and catalysts to introduce the amino and chloro substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal structure of a related compound was determined, and the optimized geometric bond lengths and bond angles were compared with X-ray diffraction values . This indicates that a similar approach could be used to analyze the molecular structure of "this compound," providing insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the behavior of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile towards acid and base hydrolysis was investigated, showing how different conditions can affect the stability and reactivity of the compound . This suggests that "this compound" may also exhibit specific reactivity patterns, such as susceptibility to hydrolysis or participation in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be studied through experimental measurements. For instance, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate's properties were analyzed in different aqueous solutions, showing concentration-dependent effects on polarizability . These findings imply that similar studies could be conducted on "this compound" to determine its interaction with light and its electronic properties.

Scientific Research Applications

Molar Refraction and Polarizability

Studies have explored the physical properties of similar compounds, such as their density, refractive index, and molar refractivity, which are essential for understanding drug interaction mechanisms at the molecular level. For example, the molar refraction and polarizability of an antiemetic drug were investigated, showing significant polarizability effects with increased drug concentration (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016).

Synthesis and Characterization

Research on the synthesis and characterization of chloranthraniliprole, a compound with potential pesticidal applications, details a multi-step chemical synthesis process that could provide insights into the synthetic pathways relevant for 3-amino-4-chloro-N,N-diethylbenzamide (Zheng Jian-hong, 2012).

Mass Spectrometry and Fragmentation

Electrospray mass spectrometry and fragmentation studies of N-linked carbohydrates derivatized at the reducing terminus, involving derivatives similar to this compound, provide insights into analytical techniques that could be applied for the structural analysis of such compounds (D. Harvey, 2000).

Polymerization and Material Science

Investigations into the solid-state polymerization of halogenated aminobenzoylchlorides offer perspectives on the material science applications of benzamide derivatives, potentially relevant for the development of new polymers or materials based on this compound (R. Sandor, B. Foxman, 2000).

Safety and Hazards

properties

IUPAC Name |

3-amino-4-chloro-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)8-5-6-9(12)10(13)7-8/h5-7H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVFJJAHTBFKAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586134 |

Source

|

| Record name | 3-Amino-4-chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905811-02-1 |

Source

|

| Record name | 3-Amino-4-chloro-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905811-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)